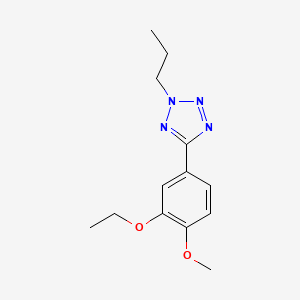![molecular formula C19H15N3O3 B4438007 N-(2-phenyl[1]benzofuro[3,2-d]pyrimidin-4-yl)alanine](/img/structure/B4438007.png)
N-(2-phenyl[1]benzofuro[3,2-d]pyrimidin-4-yl)alanine
説明
N-(2-phenyl[1]benzofuro[3,2-d]pyrimidin-4-yl)alanine, commonly referred to as PBA, is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. PBA is a synthetic molecule that belongs to the class of benzofuro[3,2-d]pyrimidine derivatives, which exhibit diverse biological activities. In
作用機序
The mechanism of action of PBA is not fully understood, but it is believed to be mediated through its interaction with various molecular targets. PBA has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in regulating gene expression. HDAC inhibition by PBA leads to the upregulation of genes involved in cell differentiation, apoptosis, and immune response. PBA has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
PBA has been shown to exhibit a number of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit the production of inflammatory cytokines, and protect neurons from oxidative stress-induced damage. PBA has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
One of the main advantages of using PBA in lab experiments is its high potency and selectivity. PBA has been shown to exhibit activity at low concentrations, making it a useful tool for investigating the role of HDACs and COX-2 in various biological processes. However, one of the limitations of using PBA is its limited solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several areas of future research that could be explored with regard to PBA. One area of interest is the development of more potent and selective HDAC inhibitors based on the structure of PBA. Another area of interest is the investigation of the potential use of PBA in combination with other drugs for the treatment of cancer and neurodegenerative disorders. Additionally, further studies are needed to fully understand the mechanism of action of PBA and its effects on different molecular targets.
科学的研究の応用
PBA has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to exhibit antitumor, anti-inflammatory, and neuroprotective activities. PBA has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
特性
IUPAC Name |
2-[(2-phenyl-[1]benzofuro[3,2-d]pyrimidin-4-yl)amino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3/c1-11(19(23)24)20-18-16-15(13-9-5-6-10-14(13)25-16)21-17(22-18)12-7-3-2-4-8-12/h2-11H,1H3,(H,23,24)(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPVMZMQLIYHSQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC1=NC(=NC2=C1OC3=CC=CC=C32)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 3-({[1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate](/img/structure/B4437924.png)

![4-(2-ethoxy-3-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B4437938.png)
![2-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]-2-propanol](/img/structure/B4437944.png)
![N-[3-(4-methyl-1-piperidinyl)-3-oxopropyl]benzamide](/img/structure/B4437962.png)

![8-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B4437976.png)
![1-[3-amino-6-(2-pyridinyl)thieno[2,3-b]pyridin-2-yl]ethanone](/img/structure/B4437980.png)
![N-cyclopentyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-2-phenylacetamide](/img/structure/B4437984.png)
![2-methyl-1-[(2-pyridinylthio)acetyl]indoline](/img/structure/B4437993.png)



![N-(2,3-dichlorophenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4438035.png)